1-[(3,4-diphenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-diphenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a piperidine ring, and a carboxamide group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(3,4-diphenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]piperidine-4-carboxamide typically involves multi-step reactions. The synthetic route generally starts with the preparation of the triazole ring, followed by the introduction of the piperidine and carboxamide groups. Common reagents used in these reactions include hydrazine, carbon disulfide, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Chemical Reactions Analysis
1-[(3,4-diphenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. .
Scientific Research Applications
1-[(3,4-diphenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes
Mechanism of Action
The mechanism of action of 1-[(3,4-diphenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[(3,4-diphenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]piperidine-4-carboxamide can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A simpler triazole compound with broad biological activities.
3,5-Diphenyl-1,2,4-triazole: Similar in structure but lacks the piperidine and carboxamide groups.
1,2,4-Triazol-3-one: Contains a carbonyl group instead of the thioxo group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H23N5OS |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-[(3,4-diphenyl-5-sulfanylidene-1,2,4-triazol-1-yl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H23N5OS/c22-19(27)16-11-13-24(14-12-16)15-25-21(28)26(18-9-5-2-6-10-18)20(23-25)17-7-3-1-4-8-17/h1-10,16H,11-15H2,(H2,22,27) |
InChI Key |
PFBXQKWHGVAFQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)CN2C(=S)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.